molecular formula C13H8ClNO2 B14482836 5-Chloro-2-(4-hydroxyphenoxy)benzonitrile CAS No. 65842-01-5

5-Chloro-2-(4-hydroxyphenoxy)benzonitrile

Cat. No.: B14482836
CAS No.: 65842-01-5
M. Wt: 245.66 g/mol
InChI Key: UCNTZGVLKRZSRF-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-hydroxyphenoxy)benzonitrile is an organic compound with the molecular formula C13H8ClNO2 It is a derivative of benzonitrile and is characterized by the presence of a chloro group, a hydroxyphenoxy group, and a nitrile group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(4-hydroxyphenoxy)benzonitrile can be achieved through nucleophilic aromatic substitution reactions. One common method involves the reaction of 5-chloro-2-nitrobenzonitrile with 4-hydroxyphenol in the presence of a base such as sodium hydride (NaH) in a solvent like dimethylformamide (DMF). The reaction is typically carried out under an inert atmosphere, such as argon, and heated to around 125°C for 24 hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar nucleophilic aromatic substitution reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(4-hydroxyphenoxy)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-hydroxyphenoxy)benzonitrile involves its interaction with specific molecular targets. For example, as an inhibitor of enoyl-acyl carrier protein reductase (FabI), it binds to the active site of the enzyme, preventing the reduction of enoyl-ACP to acyl-ACP. This inhibition disrupts the fatty acid biosynthesis pathway, which is essential for bacterial cell membrane formation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(4-hydroxyphenoxy)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

65842-01-5

Molecular Formula

C13H8ClNO2

Molecular Weight

245.66 g/mol

IUPAC Name

5-chloro-2-(4-hydroxyphenoxy)benzonitrile

InChI

InChI=1S/C13H8ClNO2/c14-10-1-6-13(9(7-10)8-15)17-12-4-2-11(16)3-5-12/h1-7,16H

InChI Key

UCNTZGVLKRZSRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1O)OC2=C(C=C(C=C2)Cl)C#N

Origin of Product

United States

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